molecular formula C16H14BrNO3 B5621722 N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide

N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide

Cat. No.: B5621722
M. Wt: 348.19 g/mol
InChI Key: RNZKZCAYKLSQQN-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group, an oxoethyl group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide typically involves the reaction of 4-bromobenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then subjected to further reactions to introduce the oxoethyl group, often using ethyl chloroformate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

  • Oxidation products include phenolic derivatives.
  • Reduction products include alcohol derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-[2-(4-chlorophenyl)-2-oxoethyl]-4-methoxybenzamide
  • N-[2-(4-fluorophenyl)-2-oxoethyl]-4-methoxybenzamide
  • N-[2-(4-iodophenyl)-2-oxoethyl]-4-methoxybenzamide

Comparison: N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorinated, fluorinated, or iodinated analogs, the bromine atom provides a balance of size and electronegativity that can affect the compound’s interactions with other molecules and its overall stability.

Properties

IUPAC Name

N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-21-14-8-4-12(5-9-14)16(20)18-10-15(19)11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZKZCAYKLSQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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